molecular formula C4H7KOS2 B7782262 potassium;propan-2-yloxymethanedithioate

potassium;propan-2-yloxymethanedithioate

Cat. No.: B7782262
M. Wt: 174.3 g/mol
InChI Key: ZMWBGRXFDPJFGC-UHFFFAOYSA-M
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Description

Potassium propan-2-yloxymethanedithioate (IUPAC name), commonly referred to as potassium isopropylxanthate, is a potassium salt of the dithiocarbamic acid derivative. Its linear formula is (CH₃)₂CHOCS₂K, with a molecular weight of 178.32 g/mol (calculated from constituent atoms). The compound is characterized by an isopropyl group linked to a dithiocarbamate functional group (-OCS₂⁻), stabilized by a potassium counterion. Key identifiers include PubChem CID 10931938, MDL Number MFCD00004930, and EC No. 205-441-4 .

Xanthates like this are widely used as flotation agents in mineral processing due to their strong affinity for metal ions. The isopropyl substituent influences solubility and reactivity, making it suitable for selective ore separation.

Properties

IUPAC Name

potassium;propan-2-yloxymethanedithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8OS2.K/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWBGRXFDPJFGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7KOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;propan-2-yloxymethanedithioate is typically synthesized by reacting carbon disulfide with isopropanol in the presence of potassium hydroxide. The reaction proceeds as follows:

CS2+C3H7OH+KOHC4H7KOS2+H2O\text{CS}_2 + \text{C}_3\text{H}_7\text{OH} + \text{KOH} \rightarrow \text{C}_4\text{H}_7\text{KOS}_2 + \text{H}_2\text{O} CS2​+C3​H7​OH+KOH→C4​H7​KOS2​+H2​O

The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The resulting compound is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopropanol are continuously fed into the system along with potassium hydroxide. The reaction mixture is stirred and maintained at a specific temperature to optimize yield. The product is then separated and purified using industrial crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium;propan-2-yloxymethanedithioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides are often used as substrates in substitution reactions.

Major Products

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Alkyl xanthates

Scientific Research Applications

Potassium;propan-2-yloxymethanedithioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of xanthate esters.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.

Mechanism of Action

The mechanism of action of potassium;propan-2-yloxymethanedithioate involves its ability to form complexes with metal ions. In the mining industry, it adsorbs onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase through flotation. In organic synthesis, it acts as a nucleophile, participating in substitution reactions to form xanthate esters.

Comparison with Similar Compounds

Structural Comparison

Potassium Propan-2-yloxymethanedithioate features a simple aliphatic isopropyl group attached to the dithiocarbamate core. In contrast:

  • Potassium 2-(6-Methoxynaphthalen-2-yl)propanoylhydrazine Carbodithioate (): Contains a naphthalene moiety, enhancing aromatic interactions and UV activity. Its structure includes a hydrazine-carbodithioate group, enabling chelation with transition metals .
  • O-Isopropyl S-2-(Dimethylpropylammonium)ethylphosphonothiolate Iodide (): A phosphonothiolate with a quaternary ammonium group, introducing cationic character and phosphorus-based reactivity .
  • Propan-2-yl 2-Dimethoxyphosphinothioylsulfanyl-2-phenylacetate (): Combines a phenylacetate ester with a phosphorodithioate group, enabling dual reactivity in agrochemical applications .

Table 1: Structural Features

Compound Functional Groups Key Substituents
Potassium propan-2-yloxymethanedithioate Dithiocarbamate (-OCS₂⁻) Isopropyl
Potassium carbodithioate () Hydrazine-carbodithioate 6-Methoxynaphthalen-2-yl
O-Isopropyl phosphonothiolate () Phosphonothiolate, quaternary ammonium Ethylphosphonothioate, dimethylpropylammonium
Propan-2-yl ester () Phosphorodithioate, phenylacetate Phenyl, dimethoxyphosphinothioylsulfanyl
Physical and Chemical Properties

Limited data on melting points or densities are available for the target compound, but synthesis protocols and comparative studies provide insights:

  • Synthesis : Potassium isopropylxanthate is synthesized via reaction of isopropyl alcohol with carbon disulfide and potassium hydroxide . Similar compounds like the carbodithioate in require 36-hour stirring with carbon disulfide, yielding 65–80% purity .
  • Solubility : The isopropyl group enhances organic solubility compared to bulkier aromatic derivatives (e.g., naphthalene-containing carbodithioates) .

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